N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide
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Overview
Description
N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the acetamide group. Common reagents used in these reactions include:
Benzoyl chloride:
Ethylamine: for the ethyl substitution.
Acetic anhydride: for the acetamide formation.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing , distillation , and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the ethyl group to a carboxylic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or nitration of the benzene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential therapeutic uses.
Medicine: Investigating its potential as a pharmaceutical agent for treating neurological disorders.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide likely involves interaction with specific molecular targets such as GABA receptors in the brain. This interaction can modulate neurotransmitter activity, leading to its psychoactive effects. The compound may also influence other pathways involved in anxiety and stress responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.
Lorazepam: Another benzodiazepine with similar therapeutic uses.
Clonazepam: Used for seizure disorders and panic attacks.
Uniqueness
N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can affect its potency, duration of action, and side effect profile.
Properties
Molecular Formula |
C25H23N3O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide |
InChI |
InChI=1S/C25H23N3O2/c1-2-18-12-14-20(15-13-18)26-24(29)17-28-23-11-7-6-10-21(23)27-22(16-25(28)30)19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3,(H,26,29) |
InChI Key |
FBRAUHGJUCEDPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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